molecular formula C18H20ClNO3S2 B2679673 1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone CAS No. 2034287-51-7

1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone

Cat. No.: B2679673
CAS No.: 2034287-51-7
M. Wt: 397.93
InChI Key: WZLRXGCKRBGXQU-UHFFFAOYSA-N
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Description

This compound is a thienopyridine derivative characterized by a bicyclic thieno[3,2-c]pyridine core substituted with a chlorine atom at position 2 and an ethanone-linked 4-(isopropylsulfonyl)phenyl group. The isopropylsulfonyl moiety enhances solubility and may influence receptor binding affinity, while the chloro substituent contributes to steric and electronic effects on the core structure.

Properties

IUPAC Name

1-(2-chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-(4-propan-2-ylsulfonylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClNO3S2/c1-12(2)25(22,23)15-5-3-13(4-6-15)9-18(21)20-8-7-16-14(11-20)10-17(19)24-16/h3-6,10,12H,7-9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZLRXGCKRBGXQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)N2CCC3=C(C2)C=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone typically involves multi-step organic reactions, often starting from readily available precursors. Typical synthetic routes might include:

  • Step 1: : Formation of the thienopyridine scaffold, which often involves a series of condensation and cyclization reactions under controlled conditions.

  • Step 2: : Introduction of the chloro substituent via chlorination, often using reagents like thionyl chloride or phosphorus pentachloride.

  • Step 3: : Attachment of the phenyl ethanone moiety through Friedel-Crafts acylation, using catalysts such as aluminum chloride.

  • Step 4: : Sulfonylation with isopropyl sulfonyl chloride to introduce the sulfonyl group, typically in the presence of a base like triethylamine.

Industrial Production Methods

For industrial-scale production, optimization of reaction conditions is crucial to maximize yield and purity while minimizing costs and environmental impact. The key steps remain similar but are scaled up and optimized for continuous flow processes or batch reactors. The use of advanced purification techniques such as recrystallization and chromatography ensures high-purity final products.

Chemical Reactions Analysis

Types of Reactions

1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone undergoes several types of chemical reactions:

  • Oxidation: : Can be oxidized to form various oxidized derivatives.

  • Reduction: : Reduction reactions can potentially yield dechlorinated or reduced forms of the compound.

  • Substitution: : Nucleophilic substitution reactions are common, especially at the chloro group.

Common Reagents and Conditions

  • Oxidation: : Using oxidizing agents like potassium permanganate or hydrogen peroxide.

  • Reduction: : Employing reducing agents like lithium aluminum hydride or catalytic hydrogenation.

  • Substitution: : Reactions with nucleophiles like amines or thiols, often in the presence of a base or catalyst.

Major Products Formed

  • Oxidation: : Oxidized derivatives which may have additional functionalities like hydroxyl groups.

  • Reduction: : Reduced derivatives which might include dihydro forms or dechlorinated products.

  • Substitution: : Substituted compounds depending on the nucleophile used.

Scientific Research Applications

1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone has been explored for various scientific applications due to its structural uniqueness and reactivity:

  • Chemistry: : Used as a building block for the synthesis of complex organic molecules.

  • Biology: : Investigated for its potential in biological assays and as a molecular probe.

  • Medicine: : Explored for therapeutic properties, potentially acting on specific biological pathways.

  • Industry: : Applications in the synthesis of advanced materials and as a catalyst in certain reactions.

Mechanism of Action

The exact mechanism by which 1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone exerts its effects can vary depending on the context:

  • Molecular Targets: : May interact with enzymes, receptors, or other proteins within cells.

  • Pathways Involved: : Could involve modulation of signal transduction pathways, gene expression, or metabolic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related derivatives:

Compound Core Structure Substituents Molecular Weight (g/mol) Reported Activity Reference
Target Compound Thieno[3,2-c]pyridine 2-Cl, 5-(4-isopropylsulfonylphenyl)ethanone ~395.89 (calculated) Not explicitly reported; inferred modulation of kinase or platelet activity
Prasugrel (R-138727) Thieno[3,2-c]pyridine 2-OAc, 5-(cyclopropyl-2-fluorophenyl)ethanone 409.89 Antithrombotic agent; inhibits ADP-induced platelet aggregation
1-[4-(3-Methylphenyl)-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]prop-2-en-1-one Thieno[3,2-c]pyridine 4-(3-Methylphenyl), 5-acryloyl 269.37 Amide rotamer studies; potential kinase modulator (structural analog inferences)
1-(4-Cyclohexyl-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-ethanone Thieno[3,2-c]pyridine 4-Cyclohexyl, 5-acetyl 261.39 Synthetic intermediate; no explicit bioactivity reported
2-(2-Chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)ethanol Thieno[3,2-c]pyridine 2-Cl-phenyl, 5-hydroxyethyl 293.82 No bioactivity reported; ethanol substituent may alter metabolic stability
1-(2-Amino-6,7-dihydro-4H-thiazolo[5,4-c]pyridin-5-yl)-ethanone Thiazolo[5,4-c]pyridine 2-Amino, 5-acetyl 209.27 Antifungal activity (metal complexes); divergent core structure

Key Structural and Functional Insights

Core Modifications: The target compound’s thieno[3,2-c]pyridine core is shared with prasugrel metabolites (e.g., R-138727), which exhibit antithrombotic effects via P2Y12 receptor antagonism . Replacement of prasugrel’s acetyloxy group with a chloro substituent may reduce metabolic liability but alter binding kinetics.

Substituent Effects: Chlorine vs. Acetyloxy: The 2-chloro group in the target compound may enhance oxidative stability compared to prasugrel’s acetyloxy group, which is prone to hydrolysis in vivo . Isopropylsulfonyl vs. Cyclopropyl/Fluorophenyl: The 4-(isopropylsulfonyl)phenyl group distinguishes the target compound from prasugrel’s cyclopropyl-fluorophenyl moiety.

Pharmacological Implications :

  • Prasugrel’s metabolites (e.g., R-138727) demonstrate irreversible platelet inhibition, but the target compound’s lack of a thiol group (cf. R-138727’s mercapto moiety) suggests a divergent mechanism .
  • The antifungal activity observed in thiazolo[5,4-c]pyridine analogs () highlights the importance of core heterocycle selection for target specificity .

Biological Activity

The compound 1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone represents a novel class of organic molecules with significant potential in medicinal chemistry. Its unique structural features allow it to interact with various biological targets, leading to diverse pharmacological effects. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Structural Characteristics

The compound consists of two main structural components:

  • Thieno[3,2-c]pyridine core : Known for its role in modulating biological pathways.
  • Isopropylsulfonyl phenyl group : Enhances its pharmacological profile through increased lipophilicity and potential receptor interactions.

The thieno[3,2-c]pyridine moiety facilitates binding to specific molecular targets such as enzymes and receptors. The isopropylsulfonyl group may enhance the compound's ability to participate in hydrophobic interactions and hydrogen bonding, modulating the activity of target proteins and influencing cellular pathways.

Antimicrobial Activity

Research indicates that similar compounds exhibit antimicrobial properties. For instance, derivatives of thieno[3,2-c]pyridine have shown efficacy against various pathogens:

CompoundTarget PathogenEC50 (µM)Reference
Compound ALeishmania spp.<10
Compound BTrypanosoma spp.<25
Compound CStaphylococcus aureus<50

These studies suggest that the compound may disrupt metabolic pathways in pathogens through increased reactive oxygen species (ROS) production.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of the compound. The MTT assay was utilized to determine cell viability after exposure to various concentrations of the compound:

Concentration (µg/mL)Cell Viability (%)
20085
5070
12.550
3.12530

These results indicate a dose-dependent decrease in cell viability, highlighting the importance of further investigations into its therapeutic index.

Study on Antileishmanial Activity

In a study focusing on antileishmanial activity, the compound was tested against Leishmania panamensis. The results demonstrated a significant reduction in parasite viability with an EC50 value below 10 µM. The mechanism was linked to mitochondrial perturbation and disruption of cellular homeostasis due to ROS accumulation .

Study on Antitrypanosomal Activity

Another study evaluated the efficacy of related compounds against Trypanosoma cruzi. Results indicated that compounds with similar structural features exhibited high activity levels (EC50 < 25 µM), suggesting that modifications in the thieno[3,2-c]pyridine structure can enhance biological activity .

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